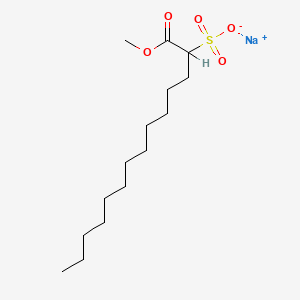

Methyl 2-sulfomyristate sodium salt

Descripción

Methyl 2-sulfomyristate sodium salt is a sodium salt derivative of a sulfonated fatty acid ester. Its structure consists of a 14-carbon myristic acid backbone with a sulfonate (-SO₃⁻) group at the second carbon and a methyl ester (-COOCH₃) at the terminal carboxyl group. This compound is primarily used as an anionic surfactant due to its amphiphilic properties, enabling applications in detergents, emulsifiers, and industrial formulations.

Propiedades

Número CAS |

4016-22-2 |

|---|---|

Fórmula molecular |

C15H29NaO5S |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

sodium;1-methoxy-1-oxotetradecane-2-sulfonate |

InChI |

InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14(15(16)20-2)21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |

Clave InChI |

NPNCUQAIXIQSKQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |

Otros números CAS |

4016-22-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Disodium 2-Sulfomyristate (CAS 5802-92-6)

- Structure : Lacks the methyl ester group; instead, it is a disodium salt of 2-sulfomyristic acid.

- Properties : Higher water solubility compared to the methyl ester derivative due to the presence of two sodium ions enhancing ionic character.

- Applications : Used in formulations requiring strong ionic interactions, such as high-pH detergents.

- Safety: Limited hazard data, but similar sulfonates generally require standard handling precautions (e.g., eye protection, ventilation) .

Sodium Dodecylbenzene Sulfonate (CAS 27176-87-0)

- Structure : Aromatic sulfonate with a dodecyl (12-carbon) alkyl chain attached to a benzene ring.

- Properties : Superior foaming and emulsifying properties compared to aliphatic sulfonates like methyl 2-sulfomyristate. However, it is less biodegradable due to the aromatic ring.

- Applications : Dominates household detergents and industrial cleaners.

- Safety : Classified as a skin and eye irritant; requires precautions during prolonged exposure .

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

- Structure : Unsaturated sulfonate with a branched methyl group and a double bond.

- Properties : Enhanced reactivity due to the double bond, making it suitable for polymerization processes.

- Applications: Key monomer in synthetic resins and hydrogels.

- Safety : Requires specific first-aid measures for inhalation or skin contact, including immediate decontamination and medical consultation .

Sodium Naphthalene-2-Sulphonate (CAS 532-02-5)

- Structure : Polycyclic aromatic sulfonate with a naphthalene backbone.

- Properties : High thermal stability but poor biodegradability.

- Applications : Industrial dispersant and concrete plasticizer.

- Safety : Labeled with minimal acute hazards but may pose environmental risks due to persistence .

Key Data Table: Comparative Analysis

*Note: Data for methyl 2-sulfomyristate sodium salt inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.